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4-Hydroxy-5,5-dimethylfuran-2(5H)-one - 22621-30-3

4-Hydroxy-5,5-dimethylfuran-2(5H)-one

Catalog Number: EVT-3165651
CAS Number: 22621-30-3
Molecular Formula: C6H8O3
Molecular Weight: 128.13
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Product Introduction

Description

4-Hydroxy-5,5-dimethylfuran-2(5H)-one, also known as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(5H)-one or its common name sotolon, is a heterocyclic compound belonging to the furanone class. It is a natural product found in various sources like cooked foods, fruits (strawberry, raspberry, pineapple), and fermented products (soy sauce, beer). [, , ] Sotolon possesses a distinct aroma described as caramel-like, savory, or maple-like, making it a significant flavor compound in food chemistry. [, , , , , ] It contributes to the sensory profile of diverse food products like roasted meats, coffee, and certain wines. [, , , , ] Beyond its flavoring properties, sotolon also exhibits biological activities, including antioxidant and potential anti-carcinogenic properties. []

3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(5H)-one

  • Compound Description: This compound is a structurally similar furanone derivative. It shares the core furanone ring structure with 4-hydroxy-5,5-dimethylfuran-2(5H)-one but differs in the substituent at the 3-position, possessing an acetyl group instead of a hydrogen.

3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon)

  • Compound Description: Sotolon is a well-known aroma compound with a distinct "curry" or "seasoning-like" odor. [] It is found in various foods, particularly those that undergo thermal processing, such as roasted meats, coffee, and cooked rice. Sotolon contributes significantly to the overall flavor profile of these foods. [, ] Sotolon can be generated from the amino acid 4-hydroxy-L-leucine. []

5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one

  • Compound Description: This furanone derivative is structurally similar to sotolon and is authorized for use as a flavoring agent in food. [] Like other furanones, it contributes to the aroma profile of various food products.

4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol)

  • Compound Description: Furaneol is another significant aroma compound with a characteristic "caramel-like" or "burnt sugar" odor. [, , ] It is frequently found in thermally processed foods, including baked goods, coffee, and roasted nuts, contributing to their desirable flavor profiles. [, ]

3-Cyano-4,5,5-trimethyl-2-(5H)-furanone

  • Compound Description: This furanone derivative serves as a key intermediate in synthesizing more complex furanone compounds. Its structure features a cyano group at the 3-position and three methyl groups. []

3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone (DFU)

  • Compound Description: DFU is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. [] COX-2 inhibitors are a class of drugs known for their anti-inflammatory and analgesic properties. They work by blocking the COX-2 enzyme, which is involved in the production of prostaglandins, chemicals that contribute to pain and inflammation.

5-Hydroxy-5-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)furan-2(5H)-one

  • Compound Description: This compound is a crucial precursor in the synthesis of C-nucleosides, a class of nucleoside analogs with modified sugar moieties. It plays a vital role in developing potential antiviral and anticancer agents. []

5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one

  • Compound Description: This compound is a naturally occurring butenolide isolated from the South China Sea gorgonian coral Subergorgia suberosa. It shows moderate antifouling activities. []
Source and Classification

Sotolon is primarily derived from the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during the cooking or processing of food. This reaction leads to the formation of various flavor compounds, including furanones. Sotolon can be found in several food products, particularly in cooked meats and certain plant extracts. Its classification falls under:

  • Chemical Class: Furanones
  • Functional Group: Lactone
  • Natural Occurrence: Found in various foods and produced during thermal processing.
Synthesis Analysis

The synthesis of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one can be achieved through several methods, including biomimetic pathways and traditional organic synthesis techniques.

Synthetic Methods

  1. Biomimetic Synthesis:
    • Enzymatic pathways utilizing sucrose phosphorylase have been explored for the production of glucosides from 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (a related compound) . This method leverages biological catalysts to enhance yield and specificity.
  2. Chemical Synthesis:
    • A common laboratory synthesis involves the condensation of threonine with fumaric acid under controlled conditions. The reaction typically requires precise temperature control and monitoring to optimize yield .
    • Another approach includes the use of oxalyl chloride and dimethyl sulfoxide in a multi-step reaction that includes reduction and cyclization steps to form the desired furanone structure .

Technical Parameters

  • Temperature Control: Reactions are often conducted at low temperatures (e.g., -78°C) to prevent side reactions.
  • Catalysts: Various catalysts such as iron pentacarbonyl have been used to facilitate reactions.
  • Purification Techniques: Crude products are usually purified using silica gel chromatography.
Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one features a furan ring with hydroxy and dimethyl substituents.

Structural Characteristics

  • Molecular Formula: C7_{7}H10_{10}O3_{3}
  • Molecular Weight: Approximately 142.15 g/mol
  • Structural Features:
    • The furan ring contributes to its aromatic properties.
    • Hydroxyl group (-OH) enhances solubility in polar solvents.
    • The dimethyl groups provide steric hindrance that influences reactivity.

Analytical Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used techniques for structural elucidation:

  • NMR: Provides information on hydrogen environments within the molecule.
  • IR Spectroscopy: Identifies functional groups based on characteristic absorption bands.
Chemical Reactions Analysis

4-Hydroxy-5,5-dimethylfuran-2(5H)-one participates in various chemical reactions that are significant for its applications in flavor chemistry.

Key Reactions

  1. Hydrolysis: Under acidic or basic conditions, Sotolon can hydrolyze to yield its corresponding acid or alcohol forms.
  2. Glucosylation: Enzymatic glucosylation can occur using UDP-glucose glucosyltransferases, leading to the formation of glycosides that exhibit improved stability and controlled release properties .
  3. Oxidation/Reduction Reactions: The hydroxyl group can undergo oxidation to form ketones or further functionalize through reduction processes.

Technical Parameters

  • Reaction conditions such as pH, temperature, and concentration significantly influence the outcome and yield of these reactions.
Mechanism of Action

The mechanism of action for 4-Hydroxy-5,5-dimethylfuran-2(5H)-one primarily relates to its sensory properties as an aroma compound.

Sensory Mechanism

Sotolon interacts with olfactory receptors in the nasal cavity, which triggers sensory pathways leading to perception of sweetness and complexity in flavor profiles. Its stability under various conditions allows it to be used effectively in food applications without significant degradation.

Biological Activity

Research indicates potential antioxidant properties attributed to its structure, although detailed mechanisms at the molecular level require further investigation .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 4-Hydroxy-5,5-dimethylfuran-2(5H)-one is crucial for its application in food science and flavor chemistry.

Key Properties

  • Appearance: Typically a colorless liquid or pale yellow solid.
  • Solubility: Soluble in water and organic solvents like ethanol due to its polar hydroxyl group.
  • Boiling Point: Approximately 220°C under standard atmospheric conditions.

Stability

Sotolon exhibits varying stability across different pH levels; it tends to decompose more rapidly under acidic conditions compared to neutral or basic environments .

Applications

4-Hydroxy-5,5-dimethylfuran-2(5H)-one has diverse applications primarily in the food industry due to its aromatic properties.

Scientific Applications

  1. Flavoring Agent: Widely used in food products for imparting sweet flavors reminiscent of maple syrup.
  2. Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Studied for its potential health benefits including antioxidant properties and possible roles in flavor enhancement during cooking processes .

The compound's unique properties make it a valuable ingredient across various sectors, particularly where flavor enhancement is desired.

Biosynthetic Pathways of Furanone Derivatives in Plant Systems

Enzymatic Mechanisms in Furanone Formation

Role of Enone Oxidoreductase (FaEO) in Strawberry Ripening

Enone oxidoreductase (FaEO), also designated Fragaria-associated quinone oxidoreductase, catalyzes the terminal step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF; furaneol®) in strawberry (Fragaria spp.). This enzyme specifically reduces the α,β-unsaturated bond of the immediate precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to yield HDMF, a reaction dependent on NAD(P)H as a cofactor. FaEO operates optimally at pH 5.0–6.0, aligning with the acidic conditions of ripening strawberry fruit [1]. Structural analyses reveal that FaEO exhibits high substrate specificity for HMMF but demonstrates catalytic flexibility toward analogous furanones, including those with alkyl substitutions at the C5 position. This specificity underscores its role in generating enantiomerically enriched furanones, which dictate flavor profiles. For example, (S)-HDMF possesses a 10-fold lower odor threshold than its (R)-enantiomer, directly influencing sensory qualities [1] .

Table 1: Catalytic Properties of Enone Oxidoreductase (FaEO) in Furanone Biosynthesis

PropertyValueSignificance
Optimal pH5.0–6.0Matches acidic fruit microenvironment during ripening
Cofactor DependenceNAD(P)HEnables hydride transfer for reduction of C2=C3 bond in HMMF
Substrate Specificity (Km)HMMF: 0.8–1.2 mMHigh affinity for primary substrate; low activity with non-furanone carbonyls
Thermal StabilityHalf-life: 30 min @ 40°CReflects adaptation to physiological fruit temperatures
EnantioselectivityPredominantly (S)-HDMFDetermines lower odor threshold and intensified flavor perception

Methyltransferase Activity in Mesifurane Synthesis

The methylation of HDMF to form 2,5-dimethyl-4-methoxy-3(2H)-furanone (mesifurane) represents a critical flavor-modifying step in strawberries and pineapples. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which transfer a methyl group to the C4-hydroxyl moiety of HDMF. Two distinct classes of OMTs participate:

  • Bifunctional OMTs: Enzymes such as FaOMT in strawberry accept both HDMF and phenolic substrates, exhibiting broad substrate tolerance.
  • HDMF-Specific OMTs: Pineapple-derived enzymes show stringent specificity for furanones [1].

The spatial and temporal expression of these OMTs governs mesifurane accumulation. In strawberry, FaOMT gene expression peaks during the red-ripe stage, correlating with maximal mesifurane levels. Kinetic studies indicate a K~m~ of 0.35 mM for HDMF and 12 μM for SAM, highlighting efficient substrate utilization. Methylation not only enhances aroma volatility but also improves chemical stability by protecting the labile enol functionality of HDMF from oxidation and degradation [1] .

Precursor Utilization and Metabolic Flux Analysis

D-Fructose-1,6-Diphosphate as a Primary Substrate

D-Fructose-1,6-diphosphate (FDP) serves as the principal biosynthetic precursor for furanones like HDMF and sotolone (4,5-dimethyl-3-hydroxy-2(5H)-furanone) in plants and microorganisms. Metabolic flux studies using ¹³C-labeled FDP demonstrate its conversion to furanones via a series of enzymatic steps:

  • Retro-aldol cleavage: FDP fragmentation into triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate).
  • Dehydration and reduction: Sequential elimination of phosphate groups and water yields methylglyoxal.
  • Aldol condensation: Methylglyoxal dimerizes spontaneously or enzymatically to form 3-hydroxy-2-butanone and 2,3-butanedione intermediates.
  • Oxidative lactonization: Final cyclization generates the furanone ring [1] .

In Zygosaccharomyces rouxii (a yeast used in soy sauce fermentation), FDP-derived flux accounts for >90% of sotolone production. Similarly, hairy root cultures of fenugreek (Trigonella foenum-graecum) convert FDP to sotolone at rates of 4.7 nmol/g FW/hr. The efficiency of this pathway is evidenced by isotopic labeling studies, where ¹³C-FDP yields uniformly labeled sotolone, confirming FDP as the carbon backbone source [1] .

Table 2: Precursor Utilization Efficiency in Furanone Biosynthesis

PrecursorFuranone ProductConversion RateSystemKey Evidence
D-Fructose-1,6-diphosphateSotolone4.7 nmol/g FW/hrFenugreek hairy roots¹³C-labeling; 100% carbon incorporation
D-Fructose-1,6-diphosphate4-HDMF9.2 nmol/g FW/hrStrawberry fruitRadiolabeled tracer studies
Ribulose-5-phosphateSotolone1.8 nmol/g FW/hrMaillard model systems¹³C-Glucose tracing via pentose phosphate
Glyoxylic acid + Pyruvate3-Amino-4,5-dimethylfuranone0.9 nmol/mL/hrThermal reaction modelsIsotope scrambling in LC-MS/MS analysis

Alternative Pathways Involving Ribulose-5-Phosphate

Beyond FDP, ribulose-5-phosphate (Ru5P) serves as an alternative precursor for furanone biosynthesis, particularly under conditions favoring non-enzymatic Maillard reactions. Ru5P undergoes:

  • Retro-aldol fragmentation: Cleavage into glycoaldehyde phosphate and dihydroxyacetone phosphate.
  • Strecker degradation: Reaction with amino acids (e.g., glycine or alanine) generates α-ketoaldehydes.
  • Cyclization: Spontaneous rearrangement yields 3-amino-4,5-dimethyl-2(5H)-furanone, the direct precursor of sotolone [1] [4].

This pathway gains prominence in thermally processed foods (e.g., roasted coffee, cooked meats) and plant tissues with high pentose phosphate shunt activity. Isotopic studies using ¹³C-ribulose-5-phosphate confirm that C1–C3 of Ru5P form the lactone ring of sotolone, while C4–C5 furnish the methyl groups. Notably, the Ru5P pathway operates at 30–50% lower flux than the FDP route in plants but becomes dominant during abiotic stress (e.g., drought, heat), which upregulates pentose phosphate pathway enzymes [1] [4]. A parallel chemical route involves glyoxylic acid and pyruvic acid: thermal treatment of these α-ketoacids with amino acids generates 4,5-dimethylfuran-2,3-dione, which undergoes Strecker-type amination to form the 3-amino furanone precursor. This intermediate oxidizes spontaneously to sotolone, completing a hybrid biochemical-chemical pathway [4].

Properties

CAS Number

22621-30-3

Product Name

4-Hydroxy-5,5-dimethylfuran-2(5H)-one

IUPAC Name

4-hydroxy-5,5-dimethylfuran-2-one

Molecular Formula

C6H8O3

Molecular Weight

128.13

InChI

InChI=1S/C6H8O3/c1-6(2)4(7)3-5(8)9-6/h3,7H,1-2H3

InChI Key

DQOQTAIZIDYCLB-UHFFFAOYSA-N

SMILES

CC1(C(=CC(=O)O1)O)C

Canonical SMILES

CC1(C(=CC(=O)O1)O)C

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